molecular formula C7H12N2S B13594639 1-tert-butyl-1H-pyrazole-4-thiol

1-tert-butyl-1H-pyrazole-4-thiol

Cat. No.: B13594639
M. Wt: 156.25 g/mol
InChI Key: ZSSRDXXMVNSYCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-butyl-1H-pyrazole-4-thiol is a sulfur-containing heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings with two adjacent nitrogen atoms, and the presence of a thiol group (-SH) at the 4-position adds unique chemical properties to this compound. The tert-butyl group at the 1-position further enhances its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-butyl-1H-pyrazole-4-thiol can be synthesized through various methodsThe reaction typically requires mild conditions and can be catalyzed by acids or bases .

Industrial Production Methods: Industrial production of this compound often employs multi-step processes, including the preparation of intermediate compounds such as tert-butylhydrazine and subsequent cyclization reactions. The use of automated flash chromatography and other purification techniques ensures high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-tert-butyl-1H-pyrazole-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-tert-butyl-1H-pyrazole-4-thiol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for drug design, particularly in developing inhibitors for specific enzymes.

    Industry: Utilized in the synthesis of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 1-tert-butyl-1H-pyrazole-4-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 1-tert-butyl-1H-pyrazole-4-carbonitrile
  • 1-tert-butyl-1H-pyrazole-4-carboxylate
  • 1-tert-butyl-1H-pyrazole-4-sulfonic acid

Comparison: 1-tert-butyl-1H-pyrazole-4-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and biological activity compared to its analogs. For instance, the carbonitrile and carboxylate derivatives have different electronic properties and reactivity patterns, making them suitable for different applications .

Properties

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

1-tert-butylpyrazole-4-thiol

InChI

InChI=1S/C7H12N2S/c1-7(2,3)9-5-6(10)4-8-9/h4-5,10H,1-3H3

InChI Key

ZSSRDXXMVNSYCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=C(C=N1)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.